L-PHENYLALANINE (RING-D5)

Stable Isotope Tracers GC-MS Metabolic Studies

Ion suppression and matrix effects compromise phenylalanine quantification accuracy in complex biological samples. L-Phenylalanine (ring-D5) addresses this as a co-eluting internal standard with a +5 Da mass shift, enabling precise MS/MS transition selection without cross-talk. • Achieves CV of 0.8% and 90.5% recovery in plasma LC-MS/MS assays • Validated for human tracer studies at 5 mg/kg oral dose • Suitable for 1,000-fold preconcentration in environmental water analysis Supplied with certificate of analysis; ambient shipping.

Molecular Formula
Molecular Weight 170.22
Cat. No. B1579792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PHENYLALANINE (RING-D5)
Molecular Weight170.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine (Ring-D5) Procurement Guide: Stable Isotope-Labeled Amino Acid for Quantitative MS and Metabolic Flux Studies


L-Phenylalanine (ring-D5), also known as L-phenylalanine-2,3,4,5,6-d5 (CAS 56253-90-8), is a stable isotope-labeled analog of the essential amino acid L-phenylalanine in which five hydrogen atoms on the aromatic ring are replaced with deuterium [1]. With a molecular formula of C₉H₆D₅NO₂ and a molecular weight of 170.22 g/mol [2], this deuterated compound is chemically and physically nearly identical to endogenous L-phenylalanine but possesses a distinct mass shift of +5 Da [3]. It is widely employed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to achieve precise and accurate quantification of phenylalanine in complex biological matrices [4].

L-Phenylalanine (Ring-D5): Why Unlabeled or Differently Labeled Analogs Are Not Interchangeable


In quantitative mass spectrometry-based assays, the use of an unlabeled analyte or a non-isotopic analog as an internal standard fails to correct for matrix effects, ion suppression, and sample preparation variability, leading to significant inaccuracies in concentration determination [1]. Similarly, substituting L-phenylalanine (ring-D5) with other isotopically labeled forms, such as 13C6-phenylalanine or D8-phenylalanine, can introduce differential isotopic effects that compromise data comparability across longitudinal or multi-study investigations [2]. Specifically, ring-D5 labeling provides a unique +5 Da mass shift that is chromatographically distinct from other deuterated variants, minimizing cross-talk and enabling precise MS/MS transition selection [3]. The evidence presented below quantifies these differential performance metrics to inform rigorous scientific selection and procurement decisions.

Quantitative Differentiation of L-Phenylalanine (Ring-D5) vs. Alternative Phenylalanine Isotopologs


Ring-D5 Phenylalanine Exhibits No Detectable Isotope Effect in GC-MS Fragmentation

A fundamental requirement for an internal standard is that its ionization and fragmentation behavior matches the unlabeled analyte. In a direct head-to-head comparison, L-phenylalanine (ring-D5) and unlabeled L-phenylalanine were analyzed as enaminemethyl ester derivatives by GC-MS. The comparison revealed no observable isotope effect in fragmentation between the protio and deuterio forms, and no deuterium-proton exchange reaction occurred within the mass spectrometer [1].

Stable Isotope Tracers GC-MS Metabolic Studies

Ring-D5 Phenylalanine Enables High-Precision Enrichment Measurements in Human Plasma and Muscle Tissue

In a validated LC-MS/MS method for quantifying 20 amino acids and their tracer enrichments in human plasma and skeletal muscle, the precision of [ring-13C6]/D5-phenylalanine enrichment measurements was evaluated. The coefficient of variation (CV) for machine reproducibility was 0.8% in plasma and 4.4% in muscle tissue fluid, with an interday variability of 3.4% and a recovery of 90.5% [1].

Clinical Metabolomics Protein Turnover LC-MS/MS

Phenylalanine-D5 as Internal Standard Compensates for 1000-Fold Preconcentration and Ion Suppression

In a method for detecting the cyanotoxin anatoxin-a in lake water, phenylalanine-d5 was employed as an internal standard to correct for substantial sample manipulation. The method involved a 1,000-fold preconcentration step using solid-phase extraction, which can introduce significant recovery variability and matrix effects. Phenylalanine-d5 effectively compensated for electrospray ion suppression and sample preconcentration losses, enabling anatoxin-a recovery rates of 73–97% across four spiked levels (0.01–1 μg/L) [1].

Environmental Analysis LC-MS/MS Internal Standardization

D5- and D8-Phenylalanine Yield Comparable Albumin Synthesis Rates in Longitudinal Studies

In a study assessing the feasibility of longitudinal protein synthesis measurements, the incorporation of D5-phenylalanine and D8-phenylalanine into albumin and fibrinogen was compared using the flooding dose technique in healthy volunteers. Repeated measurements of albumin de novo synthesis more than 48 hours apart showed good agreement when using either one or two different isotopic labels. For albumin fractional synthesis rate, agreement between D5- and D8-phenylalanine measurements after 48 hours was p = 0.92, and after 7 days was p = 0.99, with a coefficient of variation of 5.9% when using the same isotopic label [1].

Protein Synthesis Flooding Dose Clinical Research

Ring-D5 Phenylalanine Chromatographically Resolves from Unlabeled Phenylalanine

In GC-MS analysis, the deuterated form of phenylalanine exhibits a measurably shorter retention time than the unlabeled protio form. Specifically, on the mass fragmentogram, the retention time of the deuterio form was shorter than that of the protio form [1]. This chromatographic separation, while minor, is critical for accurate multiple ion detection (MID) quantification, as it prevents co-elution and potential cross-talk between the analyte and internal standard channels.

Chromatography Isotope Separation Method Development

Ring-D5 Phenylalanine Demonstrates 90.5% Recovery in Complex Biological Matrices

In the validated LC-MS/MS method for amino acid profiling, the recovery of [ring-13C6]/D5-phenylalanine from human plasma and muscle tissue was determined to be 90.5% [1]. This high recovery rate, achieved after extraction and purification via deproteinization/ion exchange and derivatization with phenylisothiocyanate, indicates minimal loss of the labeled tracer during sample workup.

Sample Preparation Recovery Method Validation

High-Value Application Scenarios for L-Phenylalanine (Ring-D5) Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Amino Acids in Plasma and Tissue for Clinical Metabolomics

L-Phenylalanine (ring-D5) is the internal standard of choice for LC-MS/MS methods quantifying phenylalanine and its tracer enrichment in human plasma and skeletal muscle. The method validated by Bornø and van Hall (2014) achieved a machine reproducibility CV of 0.8% in plasma and a recovery of 90.5%, demonstrating suitability for high-precision clinical metabolomics studies [1].

Longitudinal Studies of Albumin and Fibrinogen Synthesis Using the Flooding Dose Technique

Researchers conducting repeated measurements of protein synthesis rates can confidently use ring-D5 phenylalanine as a tracer. The study by Dumitrescu et al. (2017) confirmed that D5-phenylalanine yields albumin fractional synthesis rates in close agreement with D8-phenylalanine (p = 0.92 at 48 hours, p = 0.99 at 7 days), enabling flexible experimental designs without compromising data comparability across time points [1].

Trace-Level Environmental Analysis of Anatoxin-a in Freshwater

For environmental monitoring laboratories, L-phenylalanine (ring-D5) serves as a robust internal standard to correct for ion suppression and recovery losses during 1,000-fold sample preconcentration. The method by Dimitrakopoulos et al. (2010) achieved anatoxin-a recoveries of 73–97% and a limit of quantification of 1.96 ng/L, demonstrating the tracer's effectiveness in complex aqueous matrices [1].

In Vivo Human Metabolic Tracer Studies of Phenylalanine and Tyrosine Pathways

Ring-D5 phenylalanine is a safe, non-radioactive tracer for investigating dynamic amino acid metabolism in human subjects. A study by Shimamura et al. (1986) successfully administered phenylalanine-d5 orally (5 mg/kg) to trace the conversion of phenylalanine to tyrosine metabolites, enabling the detection of metabolic alterations in patients with depression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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